Cas no 2703778-69-0 (tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)

tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate 化学的及び物理的性質
名前と識別子
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- 2703778-69-0
- EN300-33037503
- tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate
- tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate
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- MDL: MFCD34550875
- インチ: 1S/C14H27N3O2/c1-13(2,3)19-12(18)15-7-9-17-10-8-16-14(11-17)5-4-6-14/h16H,4-11H2,1-3H3,(H,15,18)
- InChIKey: BPGATYWGHDLNLB-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NCCN1CCNC2(C1)CCC2)=O
計算された属性
- せいみつぶんしりょう: 269.21032711g/mol
- どういたいしつりょう: 269.21032711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 53.6Ų
じっけんとくせい
- 密度みつど: 1.08±0.1 g/cm3(Predicted)
- ふってん: 410.0±30.0 °C(Predicted)
- 酸性度係数(pKa): 12.74±0.46(Predicted)
tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33037503-1g |
tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate |
2703778-69-0 | 95% | 1g |
$1070.0 | 2023-09-04 | |
Enamine | EN300-33037503-1.0g |
tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate |
2703778-69-0 | 95.0% | 1.0g |
$1070.0 | 2025-03-18 | |
1PlusChem | 1P028112-500mg |
tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate |
2703778-69-0 | 95% | 500mg |
$1094.00 | 2024-05-08 | |
Aaron | AR02819E-1g |
tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate |
2703778-69-0 | 95% | 1g |
$1497.00 | 2025-02-15 | |
1PlusChem | 1P028112-2.5g |
tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate |
2703778-69-0 | 95% | 2.5g |
$2658.00 | 2024-05-08 | |
1PlusChem | 1P028112-5g |
tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate |
2703778-69-0 | 95% | 5g |
$3900.00 | 2024-05-08 | |
1PlusChem | 1P028112-100mg |
tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate |
2703778-69-0 | 95% | 100mg |
$522.00 | 2024-05-08 | |
Enamine | EN300-33037503-0.1g |
tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate |
2703778-69-0 | 95.0% | 0.1g |
$372.0 | 2025-03-18 | |
Enamine | EN300-33037503-5.0g |
tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate |
2703778-69-0 | 95.0% | 5.0g |
$3105.0 | 2025-03-18 | |
Enamine | EN300-33037503-0.5g |
tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate |
2703778-69-0 | 95.0% | 0.5g |
$835.0 | 2025-03-18 |
tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamateに関する追加情報
tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate: A Comprehensive Overview
The compound tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate, with the CAS number 2703778-69-0, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a spirocyclic amine system and a tert-butyl carbamate group. The combination of these elements contributes to its potential applications in drug discovery and materials science.
The spirocyclic amine moiety in this compound is a key structural feature that has been extensively studied in recent years. Spirocyclic compounds are known for their ability to adopt rigid conformations, which can be advantageous in drug design as they often exhibit high selectivity and potency. The presence of the tert-butyl carbamate group further enhances the compound's properties, particularly in terms of solubility and stability. Recent studies have highlighted the potential of this compound as a precursor for the development of novel bioactive molecules.
One of the most promising areas of research involving tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate is its application in medicinal chemistry. Researchers have explored its ability to act as a building block for constructing complex molecular architectures with potential therapeutic applications. For instance, the compound has been utilized in the synthesis of inhibitors for various enzymes, including kinases and proteases, which are key targets in the treatment of diseases such as cancer and neurodegenerative disorders.
In addition to its role in drug discovery, this compound has also found applications in materials science. The spirocyclic structure imparts unique mechanical properties to materials synthesized using this compound, making it a valuable component in the development of advanced polymers and composites. Recent advancements in polymer chemistry have demonstrated the potential of this compound to enhance the mechanical strength and thermal stability of materials, opening up new possibilities for its use in industrial applications.
The synthesis of tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate involves a multi-step process that combines principles from both organic and stereochemistry. The construction of the spirocyclic amine system requires precise control over reaction conditions to ensure high yields and optimal stereochemical outcomes. Researchers have developed innovative methodologies to streamline the synthesis process, making it more accessible for large-scale production.
From an environmental standpoint, the compound's biodegradability and ecological impact have been subjects of recent investigations. Studies have shown that under specific conditions, this compound can undergo controlled degradation without posing significant risks to ecosystems. This finding is particularly important as it aligns with growing global efforts to develop sustainable chemical processes that minimize environmental harm.
In conclusion, tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate stands out as a versatile chemical entity with diverse applications across multiple disciplines. Its unique structural features and promising properties make it a valuable tool for researchers in both academia and industry. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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